Qingyangshengenin

Übersicht

Beschreibung

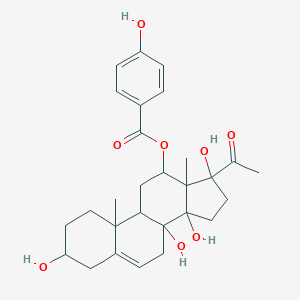

Qingyangshengenin is a C21 steroidal aglycone isolated from the roots of Cynanchum auriculatum, a plant traditionally used in Chinese medicine. This compound has garnered attention due to its diverse pharmacological properties, including anti-cancer and anti-epileptic activities .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has demonstrated that Qingyangshengenin exhibits several significant biological effects:

- Anti-inflammatory Properties : In vitro studies have shown that this compound can suppress the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines in activated immune cells. In vivo studies indicate its efficacy in reducing inflammation in animal models of arthritis and colitis.

- Antioxidant Activity : The compound has been noted for its antioxidant properties, which may play a role in protecting cells from oxidative stress .

- Neuroprotective Effects : Given its ability to cross the blood-brain barrier, this compound is being studied for potential neuroprotective effects, particularly in conditions like functional dyspepsia (FD) where central nervous system involvement is observed .

Applications in Therapeutics

This compound's potential therapeutic applications are broad and include:

- Inflammatory Diseases : Due to its anti-inflammatory properties, it may be used in managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

- Neurological Disorders : The ability to penetrate the blood-brain barrier positions this compound as a candidate for treating neurological disorders, including neurodegenerative diseases .

- Toxicity Sensing : Recent studies have explored the use of this compound in sensing mercuric ions, indicating its potential application in environmental monitoring and toxicology .

Anti-inflammatory Research

A study investigating the anti-inflammatory effects of this compound involved administering the compound to animal models with induced arthritis. Results showed significant reductions in inflammatory markers and improved clinical scores compared to control groups. This suggests its potential as a therapeutic agent for inflammatory conditions.

Pharmacokinetics and Tissue Distribution

A pharmacokinetic study assessed the distribution of this compound in normal and functional dyspepsia rats. The findings indicated that the compound was rapidly distributed across various tissues, with notable concentrations found in the stomach and small intestine, highlighting its relevance in gastrointestinal treatments .

Wirkmechanismus

Target of Action

Qingyangshengenin, a pregnane glycoside, is a C21 steroidal aglycone isolated from the root of Cynanchumot ophyllum (Asclepiadaceae) . The primary targets of this compound are the stomach and small intestine . Additionally, it has been found to cross the blood-brain barrier, indicating that the brain may be another target organ in the treatment of functional dyspepsia .

Mode of Action

It is known to have anti-cancer activity

Biochemical Pathways

Given its anti-cancer activity , it is likely that this compound interacts with pathways related to cell growth and proliferation

Pharmacokinetics

A compartmental pharmacokinetic model of this compound components has been developed . The area under the plasma concentration-time curve from time zero to time t (AUC 0-t) of this compound was found to be significantly higher in a pathological state compared to a normal state . This indicates that the bioavailability of this compound is improved in the pathological state .

Result of Action

The result of this compound’s action is its anti-cancer activity . .

Action Environment

The action of this compound is influenced by the physiological state of the organism. For example, the pharmacokinetics and tissue distribution characteristics of this compound are altered in the pathological state of functional dyspepsia . This suggests that environmental factors such as the physiological state can influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Qingyangshengenin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in steroid metabolism. This compound inhibits certain enzymes, thereby modulating biochemical pathways that are critical for cell survival and proliferation. For instance, it has been shown to inhibit the activity of topoisomerase, an enzyme essential for DNA replication and cell division .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been found to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and disrupting mitochondrial function. Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound binds to and inhibits topoisomerase, preventing DNA replication and inducing cell death in cancer cells. It also modulates gene expression by interacting with transcription factors and influencing the transcription of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-cancer effects, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-cancer activity without causing adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate steroid metabolism. It affects metabolic flux by inhibiting enzymes such as topoisomerase and modulating the levels of metabolites involved in cell proliferation and survival. These interactions are crucial for its anti-cancer activity, as they disrupt the metabolic processes essential for cancer cell growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, thereby affecting its therapeutic efficacy. For instance, this compound has been found to accumulate in cancerous tissues, enhancing its anti-cancer effects while minimizing its impact on healthy cells .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. In cancer cells, this compound localizes to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. This subcellular targeting is essential for its selective anti-cancer activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Qingyangshengenin can be extracted from Cynanchum auriculatum using ultrasonic-assisted extraction. The optimal extraction conditions involve a hydrochloric acid concentration of 0.36 mol/L, a solid-liquid ratio of 1:10 (g/mL), 58% ethanol, 600 W ultrasonic power, an ultrasonic temperature of 63°C, and an ultrasonic time of 33 minutes .

Industrial Production Methods: The industrial production of this compound primarily relies on the extraction from plant sources. The process involves multiple steps, including chromatography over MCI, RP-C18, silica gel, Sephadex LH-20, and semi-preparative HPLC to isolate and purify the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Qingyangshengenin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft nukleophile Reagenzien wie Natriummethoxid oder Natriumethoxid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Qingyangshengenin ist unter den C21-steroidalen Glykosiden aufgrund seiner spezifischen Struktur und Bioaktivität einzigartig. Zu den ähnlichen Verbindungen gehören:

Caudatin: Ein weiteres C21-steroidales Glykosid mit ähnlichen Antikrebs-Eigenschaften.

Metaplexigenin: Bekannt für seine entzündungshemmenden und Antikrebs-Eigenschaften.

Deacylmetaplexigenin: Zeigt ähnliche pharmakokinetische Eigenschaften und wird oft zusammen mit this compound untersucht

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen Bioaktivitäten und pharmakologischen Profilen, was die Einzigartigkeit von this compound in der wissenschaftlichen Forschung und pharmazeutischen Anwendungen hervorhebt.

Biologische Aktivität

Qingyangshengenin is a natural compound classified as a glycoside, primarily isolated from the roots of Cynanchum otophyllum, a plant native to China. This compound has garnered attention due to its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidant, and potential neuroprotective effects. This article synthesizes current research findings regarding the biological activity of this compound, including detailed data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and features a complex sugar moiety structure, which is essential for its biological functions. The compound's ability to cross the blood-brain barrier distinguishes it from many other similar compounds, suggesting potential applications in neurological disorders.

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in activated immune cells. In vivo studies further support these findings, showing that this compound can ameliorate inflammation in animal models of arthritis and colitis .

Table 1: Summary of Anti-Inflammatory Studies on this compound

| Study Type | Model | Observations |

|---|---|---|

| In Vitro | Immune Cells | Reduced NO and cytokine levels |

| In Vivo | Arthritis Model | Decreased inflammation markers |

| In Vivo | Colitis Model | Amelioration of symptoms |

2. Antioxidant Activity

This compound has also been noted for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound’s antioxidant capacity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .

Table 2: Comparison of Antioxidant Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Baishouwu Benzophenone | 15 | Stronger antioxidant capacity |

| Syringic Acid | 30 | Plant defense mechanisms |

3. Neuroprotective Effects

Recent studies have suggested that this compound may offer neuroprotective benefits by reducing amyloid-beta (Aβ) toxicity, which is a hallmark of Alzheimer's disease. It has been shown to decrease Aβ expression at the mRNA level, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Case Study: Neuroprotective Effects against Aβ Toxicity

In a controlled study involving neuronal cell lines exposed to Aβ, treatment with this compound resulted in:

- Reduction in cell death by 40% compared to untreated controls.

- Decreased levels of inflammatory markers , suggesting an anti-inflammatory mechanism alongside its neuroprotective effects.

Pharmacokinetics and Tissue Distribution

Pharmacokinetic studies have revealed that this compound is rapidly distributed across various tissues, with notable accumulation in the stomach and small intestine. This distribution pattern indicates its potential efficacy in treating gastrointestinal disorders, such as functional dyspepsia .

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| AUC (0-t) | 526.14 |

| Volume of Distribution | Low in FD state |

| Clearance Rate | Significantly altered in FD state |

Eigenschaften

IUPAC Name |

(17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-16(29)26(33)12-13-28(35)25(26,3)22(36-23(32)17-4-6-19(30)7-5-17)15-21-24(2)10-9-20(31)14-18(24)8-11-27(21,28)34/h4-8,20-22,30-31,33-35H,9-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRGSWAJVVVYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=C(C=C5)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331162 | |

| Record name | Qingyangshengenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84745-94-8 | |

| Record name | QUINGYANGSHENGENIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Qingyangshengenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Qingyangshengenin and what is its molecular formula and weight?

A1: this compound is a C21 steroidal aglycone. Its structure consists of a pregnane skeleton with a hydroxyl group at C-3, a carbonyl group at C-20, and a p-hydroxybenzoyl group attached to the oxygen at C-12. [] This gives it the molecular formula C28H38O7 and a molecular weight of 486.59 g/mol. []

Q2: Where is this compound found in nature?

A2: this compound is primarily isolated from the roots of Cynanchum otophyllum Schneid., a plant commonly known as Qing Yang Shen. [] It has also been identified in the fruits of Xanthium sibiricum. []

Q3: What are the known pharmacological activities of this compound?

A3: While specific mechanisms of action remain under investigation, studies have indicated that this compound possesses anticonvulsant properties. [] Additionally, research suggests potential for anti-inflammatory activity through the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. []

Q4: How is this compound metabolized and excreted in the body?

A4: Research using a rat model suggests that this compound is primarily excreted through feces, with a cumulative excretion rate ranging from 0.32% in normal rats to 0.66% in rats with functional dyspepsia. [] This indicates potential metabolism into other compounds, although the specific metabolic pathways are yet to be fully elucidated.

Q5: Are there any known differences in the absorption of this compound between normal individuals and those with functional dyspepsia?

A5: Yes, studies using rat models have demonstrated differences in intestinal absorption characteristics of this compound between normal rats and those with functional dyspepsia. [, ] The presence of functional dyspepsia appears to influence both the absorption site and the rate of absorption within the small intestine. [, ]

Q6: What analytical techniques are commonly employed to identify and quantify this compound?

A6: Several techniques are used to study this compound. High-resolution electrospray ionization ion-trap time-of-flight tandem mass spectrometry (HR-ESI-IT-TOF-MSn) is used for structural characterization and fragmentation pattern analysis. [] UPLC-MS/MS is often employed for quantitative analysis, particularly in studies investigating absorption and excretion. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, aids in structure elucidation. []

Q7: Have there been any studies on the structure-activity relationship (SAR) of this compound?

A7: While dedicated SAR studies specifically focusing on this compound are limited in the provided literature, research on structurally related steroidal aglycones suggests that the presence and nature of substituents on the steroid skeleton significantly influence fragmentation patterns during mass spectrometry analysis. [] This highlights the potential importance of specific structural features for the biological activity of this compound and its analogues.

Q8: Are there any known concerns regarding the stability of this compound?

A9: While specific stability data for this compound is limited in the provided literature, research indicates that the absorption of certain components from Cynanchum auriculatum extract, which contains this compound, can be affected by factors like bile. [] This suggests potential for degradation or altered bioavailability under specific physiological conditions, highlighting the need for further investigation into its stability and formulation strategies to enhance its therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.